molecular formula C18H20O4 B1682970 2,3',4,5'-Tetramethoxystilbene CAS No. 24144-92-1

2,3',4,5'-Tetramethoxystilbene

Cat. No. B1682970
CAS RN: 24144-92-1
M. Wt: 300.3 g/mol
InChI Key: JDBCWSHYEQUBLW-AATRIKPKSA-N
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Description

2,3’,4,5’-Tetramethoxystilbene, also known as TMS, is a selective and competitive inhibitor of cytochrome P450 1B . It is a synthetic trans-stilbene analog. TMS is an analog of resveratrol and is an anti-cancer agent .


Physical And Chemical Properties Analysis

TMS is a white to yellow powder . It has an empirical formula of C18H20O4, a CAS Number of 24144-92-1, and a molecular weight of 300.35 .

Scientific Research Applications

Molecular Structure and Interactions

  • 2,3',4,5'-Tetramethoxystilbene has been characterized as virtually planar in molecular structure, with weak intermolecular interactions like C—H⋯O hydrogen bonds and C—H⋯π-electron ring interactions. This molecule is found to be ordered into parallel planes, suggesting possible π–π electron interactions between aromatic planes (Saez et al., 2008).

Photochemical Properties

  • The photochemical properties of 2,3',4,5'-Tetramethoxystilbene (TMST) were studied in various polar solvents, revealing that the Stokes shift of TMST increases with solvent polarity and its fluorescence lifetime experiences significant solvent effects, indicating a charge-transfer character in its excited singlet state (Hayakawa et al., 2006).

Anticancer Potential

  • A study on (E)-2-hydroxy-3′,4,5′-trimethoxystilbene, a derivative of 2,3',4,5'-Tetramethoxystilbene, showed it could induce apoptosis in hormone-resistant breast cancer cells and demonstrated potential as a therapeutic agent for breast cancer treatment (Chae et al., 2011).

Effects on Endometrial Carcinoma Cells

  • 2,3',4,5'-Tetramethoxystilbene (TMS) has been found to inhibit the proliferation of human endometrial carcinoma cells, induce apoptosis, and affect cell cycle distribution. The mechanism may involve the regulation of Bcl-2, Bax, and Survivin expression (Li Li, 2012).

Synthesis and Derivative Studies

  • Research on synthesizing 2,3,4,5-tetramethoxytoluene from 3,4,5-trimethoxybenztulene has been conducted, highlighting an environmentally friendly and high-yield process (Lin Xi-quan, 2009).

Modulation of Cytochrome P450 1B1

  • 2,4,3′,5′-Tetramethoxystilbene (TMS) significantly inhibited CYP1-mediated activity and down-regulated TCDD-induced CYP1B1 protein and mRNA expression in various human cancer cells, suggesting TMS's role as a modulator of CYP1B1 gene expression and a potential agent for cancer chemoprevention (Chun et al., 2005).

Safety And Hazards

TMS should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The use of liposomes for the encapsulation of TMS is a promising delivery modality for enhanced uptake into tissues . This could potentially improve the attenuated dilator responses following tension elevation .

properties

IUPAC Name

1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBCWSHYEQUBLW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186212
Record name 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,5'-Tetramethoxystilbene

CAS RN

24144-92-1, 20578-92-1
Record name 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24144-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,3',5'-Tetramethoxystilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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